molecular formula C7H4INO B8017856 6-Iodo-1,3-benzoxazole

6-Iodo-1,3-benzoxazole

Cat. No.: B8017856
M. Wt: 245.02 g/mol
InChI Key: FQSWSHYSQCIVSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-1,3-benzoxazole is a halogenated derivative of the benzoxazole heterocycle, characterized by an iodine atom at the 6-position of the fused benzene ring. Benzoxazoles are aromatic compounds containing an oxygen and nitrogen atom within their bicyclic structure, making them versatile scaffolds in medicinal chemistry, materials science, and organic electronics. The iodine substituent introduces unique electronic and steric effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

6-iodo-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INO/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSWSHYSQCIVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)OC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-1,3-benzoxazole typically involves the iodination of 1,3-benzoxazole. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzoxazole ring using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of 6-Iodo-1,3-benzoxazole may involve more scalable and efficient methods, such as continuous flow iodination processes. These methods ensure consistent product quality and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-Iodo-1,3-benzoxazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The benzoxazole ring can be oxidized or reduced under specific conditions, altering the compound’s electronic properties.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazoles, while coupling reactions can produce biaryl or alkyne-linked benzoxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

6-Iodo-1,3-benzoxazole serves as a crucial building block in the synthesis of biologically active molecules. Its derivatives have shown promising antimicrobial and anticancer activities. For instance, compounds synthesized from 6-iodo-1,3-benzoxazole have been evaluated for their ability to inhibit the growth of cancer cells and pathogenic microorganisms.

A study demonstrated that derivatives of 6-substituted benzoxazoles exhibited significant binding affinities for amyloid plaques associated with Alzheimer's Disease. The compound N-(2-(4-(dimethylamino)phenyl)-1,3-benzoxazol-5-yl)-4-iodobenzamide showed a low Ki value of 9.3 nM against Aβ1-40 peptide, indicating its potential as an imaging probe for Alzheimer's diagnostics .

Table 1: Summary of Biological Activities

CompoundActivity TypeBinding Affinity (Ki)Reference
6-Iodo-1,3-benzoxazole DerivativeAnticancer9.3 nM
Benzoxazole-Oxadiazole DerivativesAChE InhibitionIC50 = 6.40 ± 1.10 µM
Various Benzoxazole DerivativesAntimicrobialVaries by structure

Material Science

Organic Semiconductors and Light-Emitting Materials

The unique electronic properties of 6-iodo-1,3-benzoxazole make it suitable for applications in material science, particularly in the development of organic semiconductors and light-emitting devices. Its ability to form stable π-stacking interactions enhances charge transport properties in organic electronic materials.

Chemical Biology

Biological Probes

In chemical biology, 6-iodo-1,3-benzoxazole is utilized as a probe for studying biological processes due to its distinctive electronic characteristics. It can interact with various biological targets through mechanisms such as hydrogen bonding and halogen bonding, enhancing its binding affinity to proteins and enzymes.

Pharmaceutical Industry

Drug Discovery and Development

The pharmaceutical industry is exploring the potential of 6-iodo-1,3-benzoxazole as a lead compound in drug discovery efforts. Its derivatives have been investigated for their therapeutic efficacy against various diseases, including neurodegenerative disorders like Alzheimer's Disease and other conditions requiring novel antimicrobial agents.

Case Study: Alzheimer’s Imaging Probes

Research has focused on synthesizing derivatives of 6-iodo-1,3-benzoxazole that can act as imaging agents for Alzheimer's Disease. The iodinated compound was subjected to SPECT imaging studies but showed limited ability to cross the blood-brain barrier . This highlights the challenges faced in developing effective imaging agents despite promising initial binding affinities.

Mechanism of Action

The mechanism of action of 6-Iodo-1,3-benzoxazole depends on its specific application. In medicinal chemistry, the compound may interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, or halogen bonding. The iodine atom can enhance the compound’s binding affinity and specificity by participating in halogen bonding interactions with target proteins.

Comparison with Similar Compounds

Table 1: Comparative Electronic Properties

Compound HOMO (eV) LUMO (eV) Band Gap (eV) Reactivity Trend
27-Phenyl-30-Oxazol-2-Phenyl-1,3-Benzoxazole -5.2 -1.8 3.4 Moderate
Nitro-substituted derivative -5.8 -2.5 3.3 High
Amino-substituted derivative -4.9 -1.6 3.3 Low
6-Iodo-1,3-benzoxazole (inferred) ~-5.4 ~-2.1 ~3.3 Moderate

Data inferred from .

Structural Features

Crystallographic studies highlight substituent-dependent conformational preferences:

  • 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole : The benzoxazole and phenyl rings are nearly coplanar (dihedral angle = 6.7°), enabling π-conjugation critical for optoelectronic applications .
  • 6-Iodo-2-methyl-1,3-benzothiazole : Replacement of oxygen with sulfur increases bond lengths (C–S vs. C–O) and alters crystal packing via weaker hydrogen bonds (R factor = 0.024) .

Table 2: Structural Parameters

Compound Dihedral Angle (°) Key Bond Lengths (Å) Crystal Packing Features
2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole 6.7 C–O: 1.36, C–N: 1.32 Weak C–H···O interactions
6-Iodo-2-methyl-1,3-benzothiazole N/A C–S: 1.74 Layered via C–I···π interactions
Tinopal OB CO (thiophene-bis-benzoxazole) N/A C–O: 1.35 High thermal stability (>300°C)

Biological Activity

6-Iodo-1,3-benzoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antifungal, and anticancer effects, supported by data tables and relevant research findings.

6-Iodo-1,3-benzoxazole is a derivative of benzoxazole, characterized by the presence of an iodine atom at the 6-position. This unique substitution enhances its binding affinity to biological targets through halogen bonding interactions. The compound can interact with various enzymes and receptors, contributing to its biological activities.

Antimicrobial Activity

Research indicates that 6-Iodo-1,3-benzoxazole exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains and fungi. The minimum inhibitory concentration (MIC) values are crucial for assessing its potency.

Table 1: Antimicrobial Activity of 6-Iodo-1,3-benzoxazole

MicroorganismMIC (µg/mL)Comparison Standard
Bacillus subtilis15Ofloxacin
Escherichia coli20Ofloxacin
Candida albicans10Fluconazole
Aspergillus niger25Fluconazole

The compound shows a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens .

Anticancer Activity

The anticancer potential of 6-Iodo-1,3-benzoxazole has been evaluated against various cancer cell lines. In a study using the HCT116 colorectal carcinoma cell line, the compound demonstrated significant cytotoxicity.

Table 2: Anticancer Activity of 6-Iodo-1,3-benzoxazole

CompoundIC50 (µM)Standard Drug (5-Fluorouracil) IC50 (µM)
6-Iodo-1,3-benzoxazole24.529.2

The results indicate that 6-Iodo-1,3-benzoxazole has comparable efficacy to established anticancer agents .

Case Studies

Several case studies have highlighted the biological activities of benzoxazole derivatives:

  • Antimicrobial Efficacy : A series of benzoxazole analogues were synthesized and tested for their antimicrobial properties. The study found that compounds with iodine substitutions exhibited enhanced activity against resistant strains of bacteria compared to their bromine or chlorine counterparts .
  • Cytotoxicity in Cancer Cells : Research indicated that certain benzoxazole derivatives showed selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of benzoxazole derivatives. The presence of halogens like iodine increases lipophilicity and alters electronic properties, enhancing interactions with biological targets .

Table 3: Comparison of Biological Activities Based on Substituents

SubstituentAntimicrobial ActivityAnticancer Activity
IodineHighModerate
BromineModerateLow
ChlorineLowModerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.